molecular formula C21H26FN3O4S B2539560 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897613-69-3

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No. B2539560
CAS RN: 897613-69-3
M. Wt: 435.51
InChI Key: ZIHJOENPSWMZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are a part of the compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C22H28FN3O3S and it has a molecular weight of 433.54. The structure includes a piperazine ring, which is a common moiety in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines in 81–91% yields .

Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Antiviral Applications

Anticancer Properties

Synthesis of Piperazines

Mechanism of Action

While the exact mechanism of action of this compound is not specified, it is known that similar compounds have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only.

Future Directions

The compound and its analogues could be further studied for their inhibitory effects on ENTs. This could lead to the development of more selective inhibitors for ENT2, which could have significant implications in the field of chemotherapy .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17(29-18-7-3-2-4-8-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHJOENPSWMZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

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